Wogonoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Wogonoside is a flavone glycoside compound found in Scutellaria baicalensis, a herb traditionally used in Eastern medicine []. While its medicinal properties have been explored for centuries, scientific research is investigating its potential applications in various areas:

Anti-inflammatory and Immunomodulatory Effects

Wogonoside exhibits anti-inflammatory properties by suppressing the production of inflammatory mediators and cytokines []. Studies suggest it may be beneficial in managing inflammatory conditions like arthritis and inflammatory bowel disease [].

Neuroprotective Potential

Research indicates that Wogonoside may have neuroprotective effects. It has been shown to protect brain cells from damage caused by oxidative stress and inflammation, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's [].

Antibacterial and Antiviral Activities

Studies have demonstrated Wogonoside's potential for combating bacterial and viral infections. It exhibits antibacterial activity against various pathogens and may possess antiviral properties against influenza viruses [, ].

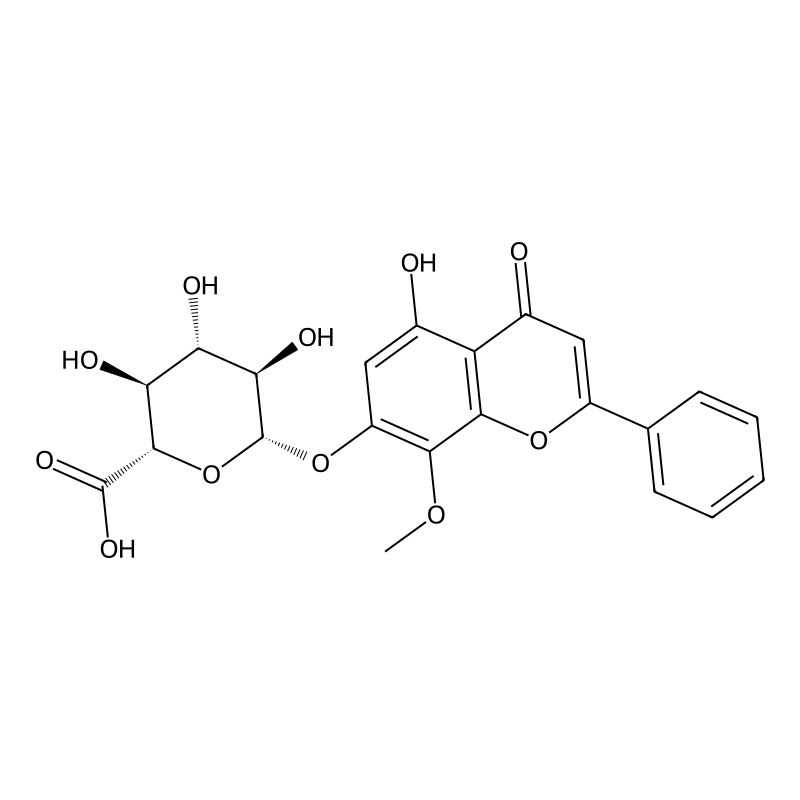

Wogonoside is a flavonoid glycoside derived from the roots of Scutellaria baicalensis, commonly known as Chinese skullcap. Its chemical structure consists of a wogonin aglycone linked to a glucose molecule, making it a glucoside. Wogonoside is recognized for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. It has been studied extensively for its potential therapeutic applications in various diseases, particularly those associated with inflammation and cancer .

Wogonoside undergoes several chemical transformations, primarily involving hydrolysis and deglycosylation. The deglycosylation process, often catalyzed by intestinal bacteria, removes the glucose moiety to yield wogonin, which exhibits enhanced biological activity compared to its glycosylated form. This reaction highlights the importance of the sugar component in modulating the compound's bioavailability and efficacy .

Key Reactions:- Deglycosylation: Conversion of wogonoside to wogonin.

- Hydrolysis: Reaction with water that can lead to the breakdown of wogonoside into its aglycone form.

Wogonoside exhibits a range of biological activities:

- Anticancer Effects: Studies indicate that wogonoside can inhibit cell growth in various cancer cell lines by inducing apoptosis and autophagy. It has been shown to activate pathways involving reactive oxygen species and endoplasmic reticulum stress .

- Anti-inflammatory Properties: The compound reduces the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta, thereby mitigating inflammatory responses .

- Antioxidant Activity: Wogonoside scavenges free radicals, contributing to its protective effects against oxidative stress-related damage .

Wogonoside can be synthesized through several methods:

- Extraction from Natural Sources: The most common method involves extracting wogonoside from Scutellaria baicalensis using solvents like ethanol or methanol.

- Chemical Synthesis: Laboratory synthesis can also be performed through glycosylation reactions where wogonin is reacted with glucose derivatives under acidic or enzymatic conditions.

- Biotechnological Approaches: Utilizing microbial fermentation or enzymatic processes to produce wogonoside from simpler substrates is an emerging area of research.

Wogonoside has potential applications in various fields:

- Pharmaceuticals: Due to its anticancer and anti-inflammatory properties, wogonoside is being explored as a therapeutic agent for cancer treatment and inflammatory diseases.

- Nutraceuticals: Its antioxidant properties make it a candidate for dietary supplements aimed at enhancing health and preventing diseases related to oxidative stress.

- Cosmetics: Wogonoside's skin-protective effects are being investigated for incorporation into skincare products.

Research indicates that wogonoside interacts with multiple biological targets:

- Caspases: Wogonoside promotes apoptosis through the activation of caspases 3 and 9, critical proteins in the apoptotic pathway .

- Cell Signaling Pathways: It influences various signaling pathways, including the PI3K/AKT pathway, which plays a pivotal role in cell survival and proliferation .

- Reactive Oxygen Species: The compound induces oxidative stress in cancer cells, leading to cell death .

Wogonoside shares structural similarities with several other flavonoids but has unique properties that distinguish it:

| Compound Name | Structure Type | Key Activities | Unique Features |

|---|---|---|---|

| Wogonin | Flavone | Anticancer, anti-inflammatory | More potent than wogonoside post-deglycosylation |

| Baicalin | Flavone Glycoside | Antioxidant, anti-inflammatory | Less potent than wogonoside |

| Quercetin | Flavonoid | Antioxidant, antiviral | Broad-spectrum bioactivity |

| Apigenin | Flavonoid | Anticancer, anti-inflammatory | Different aglycone structure |

Wogonoside's unique aspect lies in its glycosylated form which modulates its solubility and bioavailability compared to other flavonoids. The presence of the glucose moiety affects its pharmacokinetics and interaction with cellular targets .

Wogonoside (C$${22}$$H$${20}$$O$$_{11}$$), a flavonoid glucuronide, is a principal bioactive constituent of Scutellaria baicalensis Georgi, a plant central to traditional Asian medicine. Its chemical structure features a 7-O-β-D-glucuronide moiety attached to wogonin, rendering it water-insoluble but enzymatically convertible to its aglycone form, wogonin, via microbial β-glucuronidase activity. This deglycosylation process enhances bioavailability and pharmacological potency, making wogonoside a critical subject in phytochemical studies of prodrug activation.

Research highlights its role as a precursor to wogonin, which exhibits superior anticancer activity. The compound’s structural uniqueness—characterized by methoxy and hydroxyl groups at positions 5, 7, and 8—enables interactions with cellular targets such as caspases and kinases, underpinning its therapeutic potential. Analytical techniques like RP-HPLC and UV spectroscopy have been pivotal in quantifying wogonoside in plant extracts and biological matrices.

Table 1: Key Physicochemical Properties of Wogonoside

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 460.39 g/mol | |

| Solubility | Sparingly soluble in ethanol/methanol; insoluble in water | |

| pKa | 3.84 ± 0.16 | |

| Major Natural Source | Scutellaria baicalensis roots |

Historical Context and Traditional Applications

Scutellaria baicalensis has been employed in traditional Chinese medicine (TCM) for over 2,000 years, initially documented in Shen Nong’s Herbal Classic for treating liver disorders, respiratory infections, and inflammatory conditions. While historical texts do not explicitly isolate wogonoside, modern phytochemical analyses identify it as a major component of the root extract, alongside baicalin and wogonin. Traditional preparation methods, such as decoction or fermentation, likely facilitated the conversion of wogonoside to wogonin, enhancing its bioactivity.

In TCM formulations, S. baicalensis extracts rich in wogonoside were used to "clear heat" and detoxify, aligning with its observed anti-inflammatory and antioxidant properties. The compound’s indirect role in traditional therapies underscores the empirical understanding of plant metabolism long before modern biochemical characterization.

Current Research Landscape

Contemporary studies focus on wogonoside’s mechanistic pathways and therapeutic applications:

Anticancer Activity

- Cell Cycle Arrest and Apoptosis: Wogonoside inhibits triple-negative breast cancer (TNBC) by suppressing angiogenesis via Hedgehog signaling and reducing VEGF secretion. In cutaneous squamous cell carcinoma (cSCC), it attenuates epithelial-mesenchymal transition (EMT) and cancer stem cell (CSC) traits by modulating PI3K/AKT and Wnt/β-catenin pathways.

- Leukemia: Wogonoside induces G1-phase arrest and apoptosis in T-cell acute lymphoblastic leukemia (T-ALL) by inactivating STAT3, downregulating cyclin D1 and Bcl-xL.

Anti-Inflammatory Mechanisms

- Wogonoside suppresses LPS-induced inflammatory cytokines (TNF-α, IL-6) and oxidative stress in macrophages by inhibiting JNK/c-Jun signaling.

Biosynthesis and Agricultural Research

- Rhizosphere microbiota significantly influence wogonoside accumulation in S. baicalensis. Long-term cultivation reduces soil manganese and zinc, altering microbial diversity and decreasing phenylalanine ammonialyase activity, a key enzyme in flavonoid biosynthesis.

- Enzymatic studies identify SbCLL-7 and SbFNSII-2 as critical for wogonoside production, offering targets for metabolic engineering.

Table 2: Select Research Findings on Wogonoside

Analytical and Structural Advances

Scutellaria baicalensis Georgi

Scutellaria baicalensis Georgi, commonly known as Baikal skullcap or Chinese skullcap, represents the most significant natural source of wogonoside [3] [4] [5]. This herbaceous perennial plant of the Lamiaceae family has been extensively studied for its wogonoside content, which varies considerably among different tissues and cultivation conditions.

The root tissue of Scutellaria baicalensis serves as the primary accumulation site for wogonoside, with concentrations ranging from 10.014 to 27.06 milligrams per gram dry weight across different studies and geographical origins [3] [6] [7]. Research conducted on six Scutellaria species revealed that Scutellaria baicalensis roots contained the highest wogonoside concentrations at 27.06 ± 2.51 milligrams per gram dry weight, significantly exceeding levels found in other related species [6]. Studies from Gansu Province, a major cultivation area in China, reported wogonoside content averaging 10.014 milligrams per gram dry weight in cultivated specimens [7].

The biosynthesis of wogonoside in Scutellaria baicalensis follows a specialized metabolic pathway distinct from the classical flavone biosynthesis route [8] [9]. The compound originates through a root-specific flavone pathway where pinocembrin serves as a key intermediate, ultimately leading to chrysin formation, which is subsequently hydroxylated and glycosylated to produce wogonoside [9]. Transcriptional regulation involves specific transcription factors such as SbMYB3, which directly activates flavone synthase II-2 expression, thereby enhancing wogonoside accumulation in root tissues [8].

Hairy root cultures of Scutellaria baicalensis have demonstrated exceptional wogonoside production capabilities, with some studies reporting this species achieving the highest wogonoside content among all tested Scutellaria hairy root systems [3]. These findings have significant implications for biotechnological applications and sustainable production methods.

Tetracera Species

The genus Tetracera, belonging to the Dilleniaceae family, represents another important source of wogonoside, though with generally lower concentrations compared to Scutellaria species [1] [10] [11]. Several Tetracera species have been confirmed to contain wogonoside, including Tetracera asiatica, Tetracera sarmentosa, and Tetracera indica.

Tetracera asiatica has been documented as containing wogonoside, with studies conducted in Guangxi Province, China, focusing on total flavonoid content determination [1] [12]. The total flavonoid content in Tetracera asiatica from different production areas in Guangxi ranged from 11.35 to 21.35 milligrams per gram, with an average content of 17.64 milligrams per gram [12]. While specific wogonoside quantification data for this species remains limited, its inclusion in natural products occurrence databases confirms its presence [1].

Tetracera sarmentosa, a woody vine native to tropical and temperate regions of Asia, has also been reported to contain wogonoside [1]. This species exhibits a climbing or shrubby growth habit and can reach heights of up to 20 meters in optimal conditions [13]. The presence of wogonoside in Tetracera sarmentosa has been documented through natural products occurrence databases, though detailed quantitative analyses remain sparse in the literature.

Tetracera indica represents another wogonoside-containing species within this genus, with research demonstrating the isolation of multiple flavonoids from stem extracts, including compounds structurally related to wogonin [10] [11]. Studies on Tetracera indica from Malaysia isolated wogonin and norwogonin from stem ethanol extracts, suggesting the potential presence of their glycosylated derivatives, including wogonoside [11]. The distribution of bioactive compounds in Tetracera indica appears to be concentrated in stem tissues rather than roots, contrasting with the accumulation pattern observed in Scutellaria species.

Tissue-Specific Accumulation Patterns

The distribution of wogonoside within plant tissues exhibits distinct patterns that vary significantly between plant families and species [14] [15] [16]. Understanding these accumulation patterns is crucial for optimizing extraction methods and developing targeted cultivation strategies.

In Scutellaria baicalensis, wogonoside demonstrates pronounced root-specific accumulation, with concentrations in root tissues significantly exceeding those found in aerial parts [6] [8] [15]. Quantitative analysis revealed wogonoside content of 27.06 ± 2.51 milligrams per gram dry weight in roots, while leaf tissues showed either undetectable levels or concentrations below analytical detection limits [6]. This root-specific accumulation pattern aligns with the specialized biosynthetic pathway that operates predominantly in root tissues of Scutellaria species.

Within root tissues, wogonoside exhibits further spatial differentiation, with distinct accumulation patterns observed across different anatomical regions [15]. Research utilizing multi-omics approaches revealed that wogonoside and its aglycone wogonin display differential tissue localization within root structures. While wogonin concentrations peak in the periderm tissue, wogonoside shows highest accumulation in the phloem region [15]. This spatial separation suggests that glucuronidation reactions, catalyzed by UDP-glucuronosyltransferases, occur preferentially in phloem tissues, converting the aglycone wogonin to its glycosylated form wogonoside.

The tissue-specific accumulation pattern in Scutellaria baicalensis appears to be regulated by organ-specific gene expression profiles [8] [17]. The transcription factor SbMYB3 shows preferential expression in root tissues and directly activates the promoter of flavone synthase II-2, a key enzyme in wogonoside biosynthesis [8]. This transcriptional regulation mechanism ensures that wogonoside production remains concentrated in root tissues, where it may serve specialized physiological functions.

Notably, Scutellaria strigilosa presents an exceptional case among Scutellaria species, demonstrating significant wogonoside accumulation in leaf tissues at concentrations of 7.21 ± 1.06 milligrams per gram dry weight [6]. This unusual distribution pattern suggests that Scutellaria strigilosa may have evolved alternative regulatory mechanisms for flavone biosynthesis, possibly as an adaptation to specific environmental challenges or ecological niches.

In contrast to the pronounced tissue specificity observed in Scutellaria species, Tetracera species exhibit different accumulation patterns [10] [11] [18]. Studies on Tetracera indica revealed that flavonoid compounds, including those related to wogonoside precursors, are primarily concentrated in stem tissues rather than roots [11]. This fundamental difference in tissue-specific accumulation between Scutellaria and Tetracera genera reflects distinct evolutionary adaptations and biosynthetic pathway organizations.

Environmental Factors Affecting Biosynthesis

Environmental conditions play crucial roles in regulating wogonoside biosynthesis and accumulation in plant tissues [19] [20] [21] [22] [23]. Multiple factors, including light quality, temperature, water availability, and stress conditions, significantly influence both the quantity and quality of wogonoside production.

Light quality emerges as one of the most significant environmental determinants of wogonoside biosynthesis [20] [22] [23] [24]. Research utilizing light-emitting diode systems demonstrated that blue light exposure dramatically enhances wogonoside accumulation in Scutellaria callus cultures, achieving concentrations of 293.84 milligrams per 100 grams dry weight, representing approximately a two-fold increase compared to white light conditions [23]. This enhancement under blue light exposure appears to result from increased oxidative stress, which triggers antioxidant responses including enhanced flavonoid biosynthesis [22].

Red light exposure produces moderate increases in wogonoside content, while complete darkness results in either undetectable levels or severe reduction in wogonoside accumulation [23]. The light-dependent nature of wogonoside biosynthesis reflects the photosynthetic origins of precursor compounds and the light-regulated nature of key biosynthetic enzymes. White light serves as the baseline condition, producing intermediate wogonoside levels of approximately 60.63 milligrams per 100 grams dry weight in callus cultures [23].

Recent studies have revealed that specific combinations of blue and red light can optimize wogonoside production, with monochromatic blue light (R0B4 treatment) proving most effective for both plant growth and flavonoid accumulation [24]. This finding has important implications for controlled cultivation systems and biotechnological production methods.

Water stress conditions, simulated through polyethylene glycol treatment, significantly influence wogonoside biosynthesis in Scutellaria baicalensis [19]. Moderate drought stress, induced by 5% polyethylene glycol 6000 treatment, produces the most favorable conditions for wogonoside accumulation, while 10% polyethylene glycol treatment results in moderate increases [19]. These stress-induced enhancements appear to operate through activation of stress-responsive transcription factors and upregulation of biosynthetic pathway genes.

Temperature conditions during plant processing and storage significantly affect wogonoside stability and content [21]. Comparative studies of different drying methods revealed that oven drying at 60°C substantially reduces wogonoside content, while sun drying and shade drying methods better preserve wogonoside levels [21]. The temperature sensitivity of wogonoside likely reflects both enzymatic degradation processes and chemical instability under high-temperature conditions.

Processing conditions also influence wogonoside content through enzymatic activities that remain active post-harvest [21]. Shade drying methods, which require extended processing times, may activate endogenous glucuronidase enzymes that can convert wogonoside to its aglycone form wogonin. Conversely, rapid drying methods may preserve wogonoside content by minimizing enzymatic degradation opportunities.

Elicitor treatments represent another category of environmental factors affecting wogonoside biosynthesis [20]. Methyl jasmonate treatment, commonly used to enhance secondary metabolite production, showed no significant effect on wogonoside levels in some studies, suggesting that wogonoside biosynthesis may be regulated by different signaling pathways compared to other flavonoids [9]. However, other elicitors such as chitosan and specific precursor feeding strategies have demonstrated potential for enhancing wogonoside production in tissue culture systems [20].

Geographical Distribution of Source Plants

The geographical distribution of wogonoside-producing plants encompasses diverse climatic zones and ecological regions, with concentrations in temperate Asia for Scutellaria species and tropical regions for Tetracera species [25] [13] [26] [27] [28].

Scutellaria baicalensis exhibits a natural distribution pattern spanning the Mongolian-Daurian-Manchurian floristic region [26] [29]. The species occurs naturally across northeastern China, including provinces such as Heilongjiang, Jilin, and Liaoning, extending into northeastern Mongolia, the Russian Far East regions of Zabaykalsky Krai and Amur Oblast, and southwestern Primorye [26]. The Korean Peninsula represents another significant component of the natural range, where the species occurs in temperate grassland and forest-steppe ecosystems [29].

In China, extensive cultivation of Scutellaria baicalensis has expanded beyond its natural range to meet increasing demand for medicinal materials [25] [27] [28] [30]. Current cultivation areas concentrate in multiple provinces, with Gansu Province, Hebei Province, and Inner Mongolia representing the most significant production regions [28] [30]. Ecological suitability analyses indicate that suitable cultivation areas encompass approximately 4.68 million square kilometers, representing 50.76% of China's total land area [25].

Detailed regional analysis reveals that highly suitable cultivation areas include northeastern Inner Mongolia, portions of Hebei Province, and southwestern Liaoning Province [27]. Moderately suitable areas extend across eastern Shaanxi Province, western Hebei Province, most of Shanxi Province, western Beijing municipalities, central and eastern Shandong Province, and the junction regions of Jiangsu and Anhui provinces [30]. Additional suitable cultivation zones occur in northern Yunnan Province and eastern and southern Sichuan Province [30].

Climate change projections suggest significant alterations in the suitable cultivation range for Scutellaria baicalensis [25] [31]. Future climatic scenarios indicate potential northward and westward expansion of suitable areas, with boundary shifts of at least 84 kilometers northward and 62 kilometers westward, while southern boundaries may contract by at least 529 kilometers [25]. These distributional changes reflect the species' preference for cooler temperatures and sensitivity to warming trends.

Environmental factors governing the distribution of Scutellaria baicalensis include annual average temperature as a primary determinant, with the species demonstrating cold resistance but limited heat tolerance [28] [31]. Precipitation patterns, vegetation types, and soil characteristics represent additional significant factors influencing regional suitability [30]. Preferred soil types include inceptisols, alfisols, and fluvisols, while high-temperature and excessively rainy climates prove unfavorable for optimal growth [28].

Tetracera species exhibit markedly different geographical distributions, concentrated in tropical and subtropical regions of Asia [13] [32] [33] [34]. Tetracera sarmentosa occurs across a broad range extending from Peninsular Malaysia through China and Sri Lanka [13]. Specific distribution areas include southeastern and south-central China, encompassing Guangdong, Guangxi, Yunnan, and Hainan provinces, as well as Thailand, Vietnam, Laos, Myanmar, and Sri Lanka [13].

The habitat preferences of Tetracera sarmentosa include secondary tropical evergreen seasonal forests, where it often dominates as a climbing vine [13]. Elevation ranges typically span from 10 to 50 meters above sea level, particularly in coastal areas with sandy soils [13]. In China, the species occurs in sparse forests, thickets, and barren hills, demonstrating adaptability to various habitat types within its climatic range.

Tetracera indica displays a distribution pattern spanning Myanmar southward through Thailand, Indo-China, Peninsular Malaysia, and Indonesia, including Sumatra, Bangka, Java, and Madura [32] [33]. The species extends into Bangladesh, where it occurs in regions including Chittagong, Chittagong Hill Tracts, and Cox's Bazar [32]. Indian populations are documented from Assam, Tripura, and other northeastern states [35].

Habitat characteristics for Tetracera indica include open areas ranging from forest margins and open forests to bushlands and recently abandoned agricultural fields [33]. The species demonstrates considerable ecological flexibility, occurring from sea level to approximately 600 meters elevation [33]. Growth habits vary from small twisting shrubs to large lianas, with the latter forming canopy bridges that support arboreal animal communities [33].

Cultivation requirements for Tetracera species reflect their tropical origins, with optimal growth occurring in USDA Hardiness Zones 10-11 [36]. These species require full sun exposure, regular watering, and protection from temperatures below 55°F [36]. High humidity conditions typical of tropical environments support optimal growth and flavonoid production [34].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Manganocene

Dates

2: Harminder, Singh V, Chaudhary AK. A Review on the Taxonomy, Ethnobotany, Chemistry and Pharmacology of Oroxylum indicum Vent. Indian J Pharm Sci. 2011 Sep;73(5):483-90. doi: 10.4103/0250-474X.98981. PubMed PMID: 22923859; PubMed Central PMCID: PMC3425058.

3: Deshmukh AB, Datir SS, Bhonde Y, Kelkar N, Samdani P, Tamhane VA. De novo root transcriptome of a medicinally important rare tree Oroxylum indicum for characterization of the flavonoid biosynthesis pathway. Phytochemistry. 2018 Oct 11;156:201-213. doi: 10.1016/j.phytochem.2018.09.013. [Epub ahead of print] PubMed PMID: 30317159.

4: Ferrándiz ML, Alcaraz MJ. Anti-inflammatory activity and inhibition of arachidonic acid metabolism by flavonoids. Agents Actions. 1991 Mar;32(3-4):283-8. PubMed PMID: 1650522.